A Senior Application Scientist's Guide to Fmoc-D-Orn(Aloc)-OH: Properties, Structure, and Strategic Applications
A Senior Application Scientist's Guide to Fmoc-D-Orn(Aloc)-OH: Properties, Structure, and Strategic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise and demanding field of peptide synthesis, the strategic selection of building blocks is paramount to success. Among the vast array of available amino acid derivatives, N-α-(9-fluorenylmethyloxycarbonyl)-N-δ-(allyloxycarbonyl)-D-ornithine, commonly abbreviated as Fmoc-D-Orn(Aloc)-OH, stands out as a critical tool for the construction of complex and modified peptides. Its utility is rooted in the principle of orthogonal protection, a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] This guide provides an in-depth exploration of the chemical properties, structure, and strategic applications of Fmoc-D-Orn(Aloc)-OH, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of Fmoc-D-Orn(Aloc)-OH is fundamental to its effective application. This data informs crucial experimental parameters such as solvent choice, reaction conditions, and purification strategies.
Tabulated Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 214750-74-0 | [3][4] |
| Molecular Formula | C₂₄H₂₆N₂O₆ | [3][5] |
| Molecular Weight | 438.47 g/mol | [5][6] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMF | |
| Storage Temperature | 2-8°C, sealed in dry conditions | [4] |
| Predicted Boiling Point | 683.9 ± 55.0 °C | [4] |
| Predicted Density | 1.32 ± 0.1 g/cm³ | [4] |
| Predicted pKa | 3.85 ± 0.21 | [4] |
Molecular Structure and Key Features
The unique functionality of Fmoc-D-Orn(Aloc)-OH arises from its distinct structural components: the D-ornithine backbone, the base-labile Fmoc protecting group on the α-amino group, and the palladium-labile Aloc protecting group on the δ-amino group of the side chain.
Caption: Chemical structure of Fmoc-D-Orn(Aloc)-OH.
The Power of Orthogonal Protection in Peptide Synthesis
The strategic advantage of Fmoc-D-Orn(Aloc)-OH lies in its orthogonal protection scheme.[1] This means that the Fmoc and Aloc groups can be selectively removed under different chemical conditions, allowing for precise, site-specific modifications of the peptide chain.
The Fmoc Group: A Base-Labile Handle
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group in SPPS.[7][8] Its popularity stems from its stability to acidic conditions and its facile removal with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[8][9]
The deprotection mechanism proceeds via a β-elimination pathway. The basic conditions facilitate the abstraction of the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and the release of the free amine and dibenzofulvene.[7][10][11] The dibenzofulvene byproduct is often trapped by the amine base to prevent side reactions.[11]
The Aloc Group: A Palladium-Catalyzed Switch
The allyloxycarbonyl (Aloc) group provides orthogonal protection for the side-chain amino group of ornithine.[12] Unlike the Fmoc group, the Aloc group is stable to the basic conditions used for Fmoc removal and to the acidic conditions often used for peptide cleavage from the resin.[13][14]
The removal of the Aloc group is achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[12][13][15] The catalytic cycle involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophilic scavenger, regenerating the catalyst and releasing the deprotected amine.[12][13]
Caption: Orthogonal protection strategy workflow.
Experimental Protocols
The following protocols provide detailed methodologies for the selective deprotection of the Fmoc and Aloc groups in the context of SPPS.
Protocol 1: Fmoc Group Deprotection
This protocol outlines the standard procedure for the removal of the N-α-Fmoc group during SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.[9]
-
Drain the DMF from the resin.
-
Add the deprotection solution to the resin.
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.[9]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9] The completion of the deprotection can be monitored by a colorimetric test (e.g., Kaiser test) or by UV monitoring of the dibenzofulvene adduct in the washings.[8]
Protocol 2: Aloc Group Deprotection
This protocol details the palladium-catalyzed removal of the N-δ-Aloc group, enabling subsequent side-chain modification.
Materials:
-
Aloc-protected peptide-resin
-
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
Acetic acid (AcOH)
-
N-Methylmorpholine (NMM)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Procedure:
-
Wash the peptide-resin thoroughly with DCM to remove any residual DMF.
-
Swell the resin in anhydrous DCM or CHCl₃.[14]
-
Prepare the deprotection cocktail. A commonly used mixture is CHCl₃/AcOH/NMM (e.g., in a 37:2:1 ratio).[15]
-
Add the deprotection cocktail to the swollen resin.
-
Add the palladium catalyst, Pd(PPh₃)₄ (typically 0.2-0.3 equivalents relative to the resin loading), to the resin suspension.
-
Agitate the reaction mixture at room temperature for 20-60 minutes.[14] The reaction vessel should be protected from light.
-
Monitor the reaction for completion using a suitable method (e.g., Kaiser test). If the reaction is incomplete, the deprotection step can be repeated.
-
Once the reaction is complete, drain the solution and wash the resin extensively with DCM, a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DMF.
Applications in Advanced Peptide Synthesis
The unique properties of Fmoc-D-Orn(Aloc)-OH open up a wide range of possibilities for the synthesis of complex peptides.
Synthesis of Branched and Cyclic Peptides
The orthogonal nature of the Fmoc and Aloc protecting groups is particularly advantageous for the synthesis of branched and cyclic peptides.[16] After elongation of the linear peptide chain, the Aloc group on the ornithine side chain can be selectively removed, and a second peptide chain can be assembled on the newly exposed amino group, creating a branched peptide. Alternatively, the deprotected side-chain amine can be coupled to the N-terminus of the same peptide or another side chain to form a cyclic peptide.
Site-Specific Labeling and Conjugation
Fmoc-D-Orn(Aloc)-OH is an invaluable tool for the site-specific incorporation of labels, such as fluorescent dyes, biotin, or polyethylene glycol (PEG), onto a peptide.[17] Following the selective deprotection of the Aloc group, the desired moiety can be conjugated to the ornithine side chain without affecting the rest of the peptide.
Conclusion
Fmoc-D-Orn(Aloc)-OH is a powerful and versatile building block in the arsenal of the modern peptide chemist. A comprehensive understanding of its chemical properties, the nuances of its orthogonal protecting groups, and the associated deprotection protocols is essential for its successful implementation. By leveraging the strategic advantages of this reagent, researchers and drug development professionals can unlock new possibilities in the design and synthesis of complex and modified peptides for a wide range of therapeutic and research applications.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Modern Peptide. (n.d.). Mastering Peptide Synthesis with Fmoc-Lys(Alloc)-OH. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Orn(Aloc)-OH [147290-11-7]. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Albericio, F., & Subirós-Funosas, R. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 20(8), 14775-14793. [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-Orn(Alloc)-OH. PubChem Compound Database. Retrieved from [Link]
-
Thompson, R. E., Liu, M., & Muir, T. W. (2011). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach. Angewandte Chemie International Edition, 50(45), 10694-10698. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Thompson, R. E., Liu, M., & Muir, T. W. (2011). A Reversible Protection Strategy To Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Angewandte Chemie International Edition, 50(45), 10694-10698. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link]
-
RayzeBio, Inc. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Retrieved from [Link]
-
Watanabe Chemical Industries, Ltd. (n.d.). 147290-11-7 Fmoc-Orn(Aloc)-OH. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Subirós-Funosas, R., & Albericio, F. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(11), 2185. [Link]
-
ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
-
Anaspec. (n.d.). Fmoc-D-Ala-OH - 5 g. Retrieved from [Link]
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